

Ethyl 2,4,5-trifluorobenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethyl 2,4,5-trifluorobenzoate

Cat. No.: B1304757

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement, synthesis, and analysis of **Ethyl 2,4,5-trifluorobenzoate**. This fluorinated aromatic compound serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.^{[1][2]}

Commercial Availability

Ethyl 2,4,5-trifluorobenzoate is available from several commercial chemical suppliers. The following table summarizes key information from a selection of these suppliers. Purity and available quantities should be confirmed with the respective supplier.

Supplier	CAS Number	Molecular Weight (g/mol)	Additional Information
Parchem	351354-41-1	204.15	Also provides synonyms: Benzoic acid, 2,4,5-trifluoro-, ethyl ester; 2,4,5-Trifluorobenzoic acid ethyl ester.[3][4]
Sigma-Aldrich (distributor for Apollo Scientific Ltd.)	351354-41-1	204.15	Physical form is listed as a liquid.
Scimplify	98349-24-7 (for the related compound Ethyl 2,4,5-trifluorobenzoylacetate)	Not specified for the target compound	Supplier of a related trifluorinated compound.[5]

Synthesis of Ethyl 2,4,5-trifluorobenzoate

The most common and direct method for the synthesis of **Ethyl 2,4,5-trifluorobenzoate** is the Fischer-Speier esterification of 2,4,5-trifluorobenzoic acid with ethanol in the presence of an acid catalyst.[6]

Experimental Protocol: Fischer-Speier Esterification

Materials:

- 2,4,5-Trifluorobenzoic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)[6]
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution

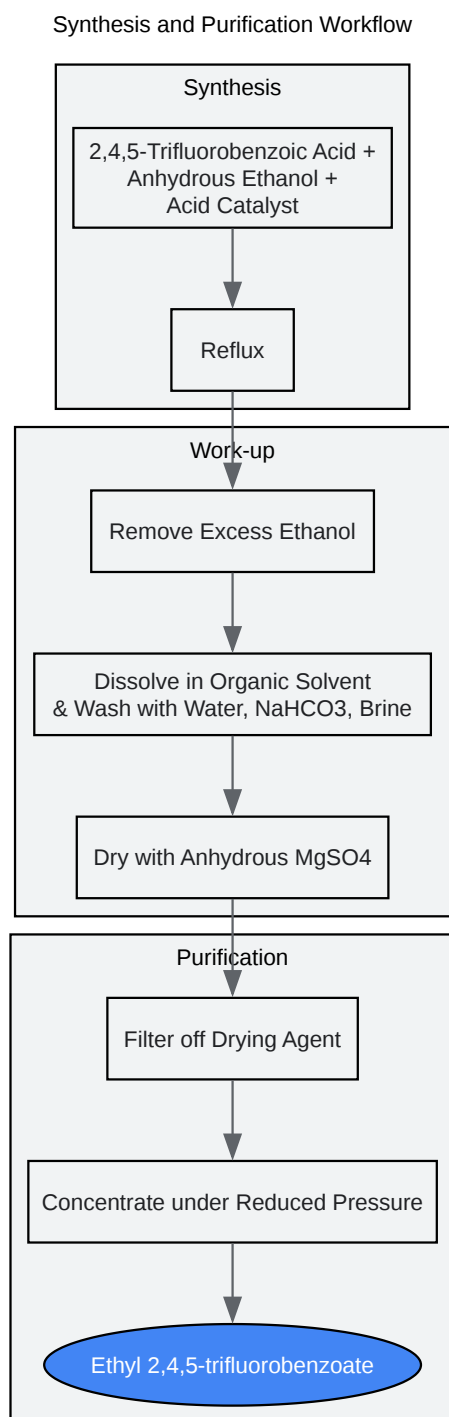
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous ethanol.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in an organic solvent such as ethyl acetate.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 2,4,5-trifluorobenzoate**.

- If necessary, the product can be further purified by vacuum distillation or column chromatography.

The following diagram illustrates the general workflow for the synthesis and purification of **Ethyl 2,4,5-trifluorobenzoate**.



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Synthesis and Purification Workflow

Quality Control and Analytical Methods

The purity and identity of **Ethyl 2,4,5-trifluorobenzoate** can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for volatile compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.
- Capillary column suitable for the analysis of aromatic esters (e.g., DB-5ms or equivalent).

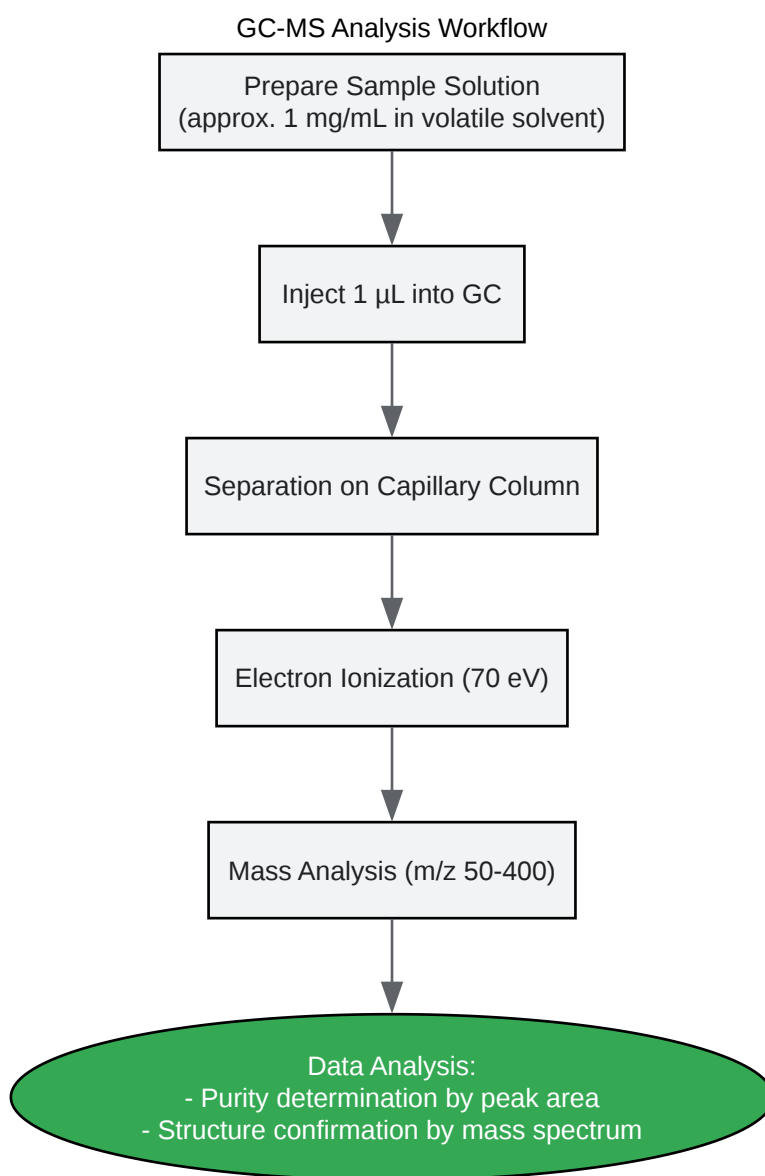
Sample Preparation:

- Dissolve a small, accurately weighed amount of the **Ethyl 2,4,5-trifluorobenzoate** sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

GC-MS Conditions (Typical):

Parameter	Value
GC Inlet	
Injection Mode	Splitless
Inlet Temperature	250 °C
Injection Volume	1 µL
Oven Program	
Initial Temperature	50 °C, hold for 2 minutes
Ramp Rate	10 °C/min
Final Temperature	280 °C, hold for 5 minutes
Column	
Type	DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas	Helium
Flow Rate	1 mL/min (constant flow)
MS Detector	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	50-400 m/z
Source Temperature	230 °C
Quadrupole Temperature	150 °C

The following diagram outlines the general workflow for the GC-MS analysis.



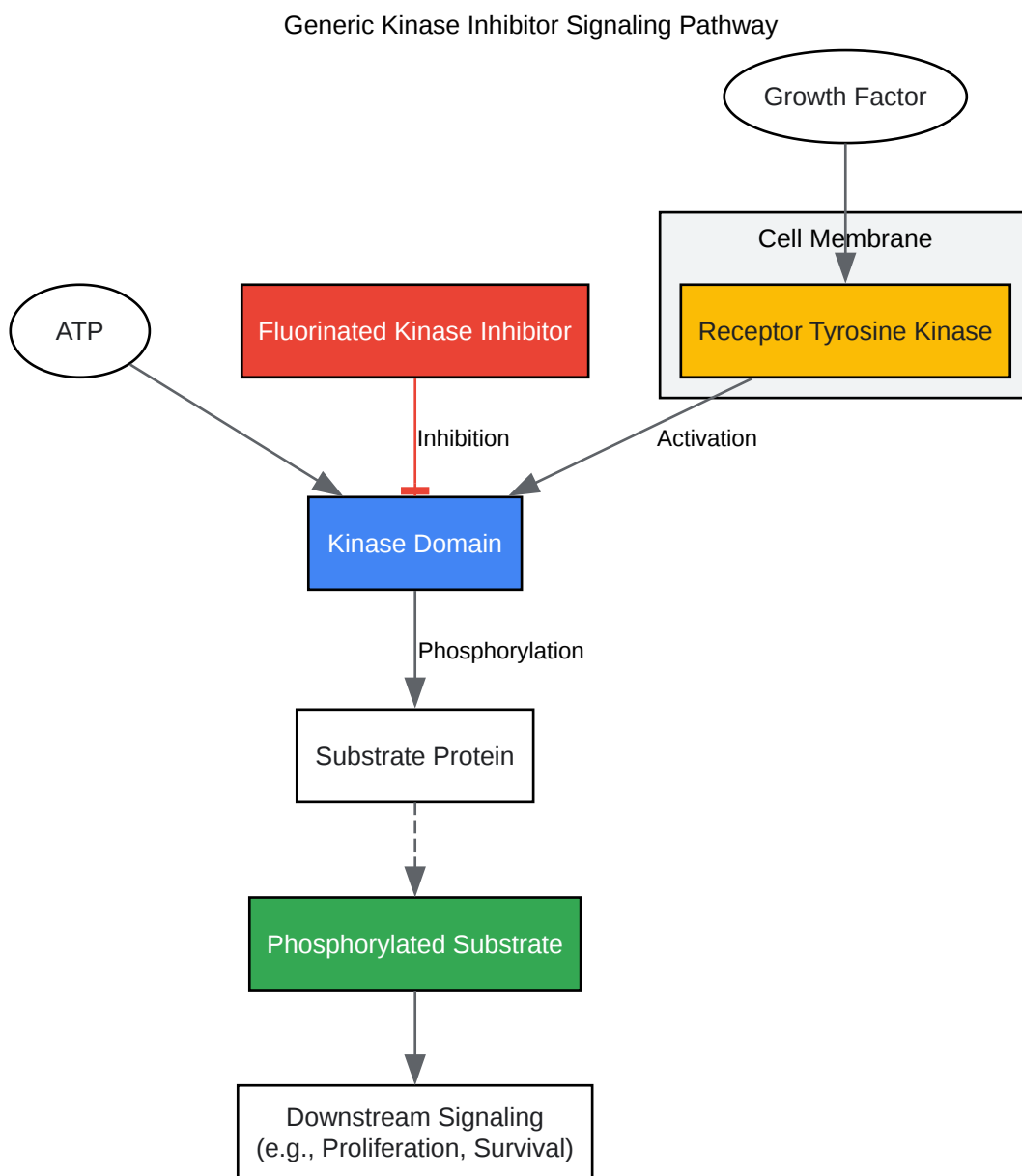
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GC-MS Analysis Workflow

Role in Drug Discovery and Development

Fluorinated aromatic compounds, including trifluorobenzoates, are important scaffolds in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate to its target protein.^[2] While a specific signaling pathway directly involving **Ethyl 2,4,5-trifluorobenzoate** is not prominently documented, its structural motifs are found in molecules designed as inhibitors of various signaling pathways, particularly those involving kinases.

For illustrative purposes, the following diagram depicts a generic kinase inhibitor signaling pathway, where a fluorinated inhibitor (a potential downstream product of **Ethyl 2,4,5-trifluorobenzoate** chemistry) blocks the phosphorylation of a substrate, thereby inhibiting downstream signaling.



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Generic Kinase Inhibitor Signaling Pathway

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